molecular formula C10H11N3S B2660345 N-[(5-methylthiophen-2-yl)methyl]pyrazin-2-amine CAS No. 866153-99-3

N-[(5-methylthiophen-2-yl)methyl]pyrazin-2-amine

Cat. No.: B2660345
CAS No.: 866153-99-3
M. Wt: 205.28
InChI Key: ZFOOLLVSRWMKDL-UHFFFAOYSA-N
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Description

N-[(5-methylthiophen-2-yl)methyl]pyrazin-2-amine is a heterocyclic compound that features a pyrazine ring substituted with a 5-methylthiophen-2-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-methylthiophen-2-yl)methyl]pyrazin-2-amine typically involves the condensation of 5-methylthiophene-2-carboxaldehyde with pyrazin-2-amine. The reaction is usually carried out in the presence of a suitable base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

For industrial-scale production, the process can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[(5-methylthiophen-2-yl)methyl]pyrazin-2-amine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antibacterial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-[(5-methylthiophen-2-yl)methyl]pyrazin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of bacterial enzymes, thereby exhibiting antibacterial properties .

Comparison with Similar Compounds

Similar Compounds

  • N-[(5-methylthiophen-2-yl)methyl]pyridin-3-amine
  • N-[(5-methylthiophen-2-yl)methyl]aniline
  • N-[(5-methylthiophen-2-yl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine

Uniqueness

N-[(5-methylthiophen-2-yl)methyl]pyrazin-2-amine is unique due to its specific substitution pattern and the presence of both pyrazine and thiophene rings. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

N-[(5-methylthiophen-2-yl)methyl]pyrazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3S/c1-8-2-3-9(14-8)6-13-10-7-11-4-5-12-10/h2-5,7H,6H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFOOLLVSRWMKDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)CNC2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301322470
Record name N-[(5-methylthiophen-2-yl)methyl]pyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301322470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

30 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666347
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

866153-99-3
Record name N-[(5-methylthiophen-2-yl)methyl]pyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301322470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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